

Application Note: Stable Isotope Labeling of Butyryl-L-Carnitine for Metabolic Tracing

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Compound of Interest		
Compound Name:	Butyryl-L-carnitine	
Cat. No.:	B1668139	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction **Butyryl-L-carnitine**, a short-chain acylcarnitine, is an ester of L-carnitine and butyric acid. It plays a crucial role in cellular energy metabolism, specifically in the transport of short-chain fatty acids like butyrate across the inner mitochondrial membrane for subsequent β-oxidation.[1][2] Metabolic tracing using stable isotope-labeled **butyryl-L-carnitine**, or its precursors, allows for the quantitative analysis of its flux through metabolic pathways. This technique is invaluable for understanding fatty acid oxidation (FAO) dynamics, diagnosing inborn errors of metabolism, and evaluating the metabolic fate of potential prodrugs.[1][3][4] Commonly used stable isotopes include Deuterium (²H or D) and Carbon-13 (¹³C). These non-radioactive isotopes, when incorporated into the **butyryl-L-carnitine** molecule, create a mass shift that is detectable by mass spectrometry (MS), enabling differentiation from the endogenous, unlabeled pool.

Applications

- Studying Fatty Acid Oxidation: Tracing the metabolism of labeled butyrate into **butyryl-L-carnitine** and downstream metabolites provides insights into the rate and regulation of short-chain fatty acid oxidation.
- Diagnosing Metabolic Disorders: Elevated levels of butyrylcarnitine can be a biomarker for conditions like short-chain acyl-CoA dehydrogenase (SCAD) deficiency.[3][5] Isotope tracing can be used as a second-tier test to confirm diagnoses and study disease pathophysiology.
 [6]

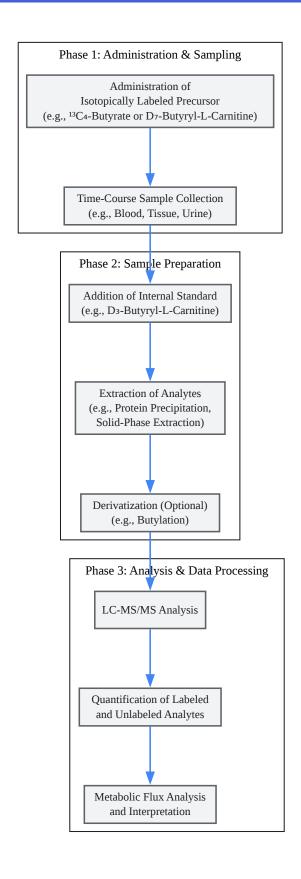


- Drug Development and Pharmacokinetics: Butyryl-L-carnitine has been investigated as a
 potential prodrug to deliver butyrate and L-carnitine to the gut for treating inflammatory bowel
 disease (IBD).[1][7] Stable isotope labeling allows for precise tracking of the absorption,
 distribution, metabolism, and excretion (ADME) of the compound.
- Investigating Cellular Bioenergetics: The "carnitine shuttle" is fundamental to energy
 production from fats.[2][8] Tracing studies help elucidate how this process is affected by
 physiological states (e.g., exercise) or pathological conditions (e.g., diabetes,
 cardiomyopathy).[4][8][9]

Experimental Design and Workflow

A typical metabolic tracing experiment involves the introduction of a stable isotope-labeled precursor, followed by sample collection at various time points and analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).





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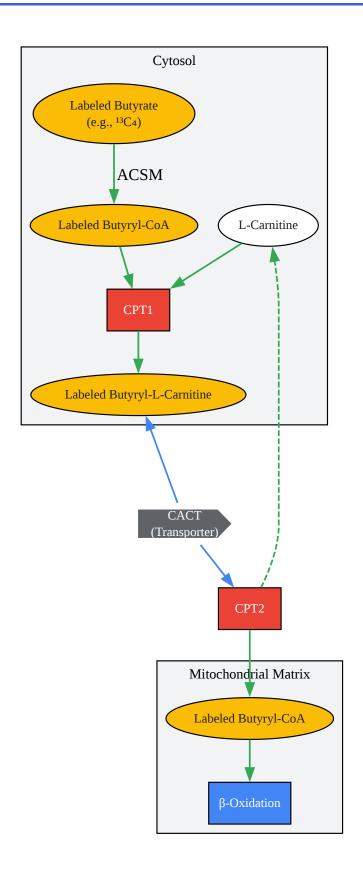
Caption: General workflow for a metabolic tracing study.



Metabolic Pathway of Butyryl-L-Carnitine

Butyrate, a short-chain fatty acid, is activated to Butyryl-CoA in the cytoplasm. For transport into the mitochondria for β -oxidation, the butyryl group is transferred to L-carnitine by Carnitine Palmitoyltransferase 1 (CPT1), forming **Butyryl-L-Carnitine**. It is then translocated across the inner mitochondrial membrane by Carnitine-Acylcarnitine Translocase (CACT). Inside the mitochondrial matrix, CPT2 converts it back to Butyryl-CoA, which then enters the β -oxidation spiral.





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Caption: Mitochondrial transport of labeled butyrate.



Experimental Protocols Protocol 1: Sample Preparation from Plasma/Serum

This protocol is adapted for the extraction of acylcarnitines from plasma or serum for LC-MS/MS analysis.

Materials:

- Plasma or serum (collected in EDTA or heparin tubes)
- · Acetonitrile (HPLC grade), ice-cold
- Methanol (HPLC grade)
- Isotopically labeled internal standard (IS) solution (e.g., D₃-Butyryl-L-Carnitine in methanol)
 [10]
- Microcentrifuge tubes (1.5 mL)
- · Vortex mixer and centrifuge

Procedure:

- Pipette 50 μL of plasma or serum into a pre-chilled 1.5 mL microcentrifuge tube.
- Add 10 μL of the internal standard solution to each sample.
- Add 150 μL of ice-cold acetonitrile to precipitate proteins.[11]
- Vortex the mixture vigorously for 1 minute.
- Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[11]
- Carefully transfer the supernatant to a new tube or a 96-well plate.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.



• The dried extract is now ready for derivatization (Protocol 3) or reconstitution for direct analysis. For direct analysis, reconstitute in 100 μL of the initial mobile phase (e.g., 80:20 acetonitrile/water with 0.1% formic acid).[12]

Protocol 2: Sample Preparation from Tissues

This protocol outlines a robust method for extracting acylcarnitines from frozen tissue samples. [12]

Materials:

- Frozen tissue samples (e.g., liver, muscle), stored at -80°C
- 80/20 Methanol/Water (LC-MS grade), ice-cold[12][13]
- Isotopically labeled internal standard (IS) solution
- Bead-beating homogenizer (e.g., FastPrep)
- Centrifuge capable of 20,000 x g at 4°C

Procedure:

- Weigh approximately 5-10 mg of frozen tissue directly into a pre-chilled 2 mL tube containing homogenization beads.[12] It is critical to keep the tissue frozen to prevent metabolic changes.
- Add 1 mL of ice-cold 80/20 methanol/water.[12][13]
- Add a known amount of the internal standard solution to each sample for quantification.[12]
- Homogenize the tissue using a bead-beater (e.g., for 60 seconds at 4.5 m/s).[12] Ensure the sample remains cold.
- Centrifuge the homogenate at 20,000 x g for 10 minutes at 4°C to pellet debris.[13]
- Transfer the supernatant to a new tube.
- Evaporate the supernatant to dryness under nitrogen or using a vacuum concentrator.



• The dried extract is now ready for derivatization or reconstitution.

Protocol 3: Derivatization to Butyl Esters (Optional but Common)

Derivatization is often performed to improve chromatographic retention and sensitivity, especially for short-chain acylcarnitines. The most common method is butylation.[3][11][14]

Materials:

- Dried sample extracts
- 3N Hydrochloric Acid (HCl) in n-Butanol (or 5% v/v acetyl chloride in n-butanol)[11][15]
- Heating block or incubator at 65°C
- Nitrogen evaporator or vacuum concentrator

Procedure:

- To the dried sample extracts from Protocol 1 or 2, add 100 μL of 3N HCl in n-butanol.[11]
- Seal the tubes or plate and incubate at 65°C for 20 minutes.[11][15]
- After incubation, evaporate the derivatization reagent to complete dryness under a stream of nitrogen. This step is crucial to remove excess acid.
- Reconstitute the dried, derivatized sample in 100 μL of the initial mobile phase for LC-MS/MS analysis.

Data Presentation and Analysis

Quantification is achieved by comparing the peak area of the endogenous analyte to its corresponding stable isotope-labeled internal standard. For tracing studies, the peak areas of the labeled (e.g., $^{13}C_4$) and unlabeled analytes are measured to determine the rate of incorporation and turnover.



Table 1: Example LC-MS/MS Parameters for Butyryl-L-Carnitine

Analysis is typically performed using tandem mass spectrometry with electrospray ionization (ESI) in positive mode, utilizing Multiple Reaction Monitoring (MRM).[3][10]

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Notes
Butyryl-L-Carnitine (Unlabeled)	232.1	85.1	Characteristic neutral loss of 60 (trimethylamine) and fragmentation of the acyl group.
Butyryl-L-Carnitine (Butylated)	288.2	85.1	Derivatization adds a butyl group (+56 Da).
Internal Standard			
D₃-Butyryl-L-Carnitine	235.1	85.1	Labeled on the trimethylamine group.
D₃-Butyryl-L-Carnitine (Butylated)	291.2	85.1	
Tracer			_
¹³ C ₄ -Butyryl-L- Carnitine	236.1	85.1	Labeled on the butyryl moiety.
¹³ C ₄ -Butyryl-L- Carnitine (Butylated)	292.2	85.1	

Table 2: Example Liquid Chromatography Parameters

Chromatographic separation is essential to resolve butyrylcarnitine from its isomers, such as isobutyrylcarnitine.[3][16]



Parameter	Description
Column	C18 Reverse Phase Column (e.g., 150 mm x 3.0 mm, 3.5 µm particle size)[15]
Mobile Phase A	0.1% Formic Acid in Water[13][15]
Mobile Phase B	0.1% Formic Acid in Acetonitrile[13][15]
Flow Rate	0.5 mL/min[15]
Column Temp	50°C[15]
Gradient	0-2.5 min: 0% to 35% B2.5-5.5 min: Hold at 35% B5.5-9.2 min: 35% to 60% B9.2-10.2 min: 60% to 95% B[15]

Note: Gradients must be optimized based on the specific column and instrumentation.

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